Rac Tenofovir-d6 is a deuterium-labeled analog of Tenofovir, an antiviral medication used to treat HIV and Hepatitis B. The "rac" designation indicates that the compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror image molecules). Deuterium labeling involves replacing six hydrogen atoms with heavier deuterium isotopes. This substitution does not significantly alter the chemical behavior of the molecule but allows for its specific detection and tracking in biological samples using techniques like mass spectrometry [].
In scientific research, rac Tenofovir-d6 is primarily employed as an internal standard in analytical chemistry for the accurate quantification of Tenofovir in biological matrices like plasma and tissues [, , , , ].
Rac Tenofovir-d6 is derived from the original Tenofovir compound, which was first synthesized in the 1990s. It falls under the category of antiviral agents, specifically targeting viral reverse transcriptase enzymes to inhibit viral replication. The compound is classified as a synthetic organic compound and is often utilized in research settings to study drug interactions and metabolic pathways.
The synthesis of Rac Tenofovir-d6 involves several steps that typically mirror those used for the synthesis of standard Tenofovir but incorporate deuterated reagents. Various methods have been reported for synthesizing Tenofovir and its analogues, including asymmetric transfer hydrogenation reactions that yield high enantiomeric excesses and good yields under mild conditions .
Rac Tenofovir-d6 retains the core structure of Tenofovir, characterized by a phosphonic acid moiety attached to a nucleoside-like backbone. The incorporation of deuterium atoms alters the molecular weight and enhances its stability during analysis.
Rac Tenofovir-d6 can undergo various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
Rac Tenofovir-d6 functions primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication. The mechanism involves:
This mechanism is vital for its efficacy as an antiviral agent, making it an important subject for pharmacological studies.
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry are commonly used to assess the purity and concentration of Rac Tenofovir-d6 in research settings . These methods leverage the unique mass characteristics imparted by deuterium labeling.
Rac Tenofovir-d6 has significant applications in scientific research:
rac-Tenofovir-d6 is a deuterium-labeled analog of the antiviral drug Tenofovir, specifically designed with six deuterium atoms (²H or D) replacing protium (¹H) at strategic molecular positions. Its chemical formula is C₉H₈D₆N₅O₄P, with a molecular weight of 293.25 g/mol [2] [9]. The deuterium atoms are incorporated as a methyl-d₃ group (CD₃) and a methylene-d₂ group (CD₂H), confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [5] [9]. This isotopic substitution occurs at the propyl linker of the molecule: specifically at the C1-methyl group (CD₃-) and the adjacent methylene group (-CH₂CD₂-) adjacent to the phosphonomethoxy moiety [9]. The CAS registry number 1020719-94-1 uniquely identifies this isotopic configuration [2] [3] [4].
The designation "rac" signifies that this compound is a racemic mixture, containing equal parts of the R and S enantiomers at the chiral center within the propyl chain. This racemization is intrinsic to the parent Tenofovir structure and is preserved in the deuterated analog [2] [6]. The isotopic substitution does not alter the core molecular scaffold or chiral center configuration compared to non-deuterated Tenofovir. Key structural identifiers include:
[2H]C([2H])([2H])C([2H])(OCP(=O)(O)O)C([2H])([2H])n1cnc2c(N)ncnc12
[5] [9]Table 1: Molecular Structure and Deuteration Sites of rac-Tenofovir-d6
Structural Feature | Description | Deuteration |
---|---|---|
Core Structure | Acyclic nucleoside phosphonate analog (9-(2-phosphonomethoxypropyl)adenine) | Preserved |
Chirality | Racemic mixture (rac) at C1' of the propyl chain | Preserved |
Deuterated Methyl Group | -CD₃ attached to the chiral carbon (C1') | Three ²H atoms (d₃) |
Deuterated Methylene Group | -CH₂- group adjacent to the phosphonomethoxy ether oxygen, attached to C1' | Two ²H atoms (d₂; represented as CD₂H) |
Purinyl Base | 6-Aminopurine (Adenine) | Non-deuterated |
Phosphonomethoxy Group | -O-CH₂-P(=O)(OH)₂ | Non-deuterated (Methylene bridge is -CH₂-) |
The characterization of rac-Tenofovir-d6 relies heavily on spectroscopic techniques to confirm its structure, deuteration pattern, and purity.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode ([M-H]⁻) reveals the primary peak at m/z 292.25 corresponding to the molecular mass of C₉H₈D₆N₅O₄P⁻ [2] [9]. High-resolution mass spectrometry (HRMS) confirms the exact mass as 293.116 Da (or the [M-H]⁻ ion at m/z 292.108) [5] [9]. The mass spectrum distinctly shows a +6 Da shift compared to the parent Tenofovir (MW 287.21 g/mol, [M-H]⁻ at m/z 286.08), directly confirming the incorporation of six deuterium atoms. Fragmentation patterns are consistent with the non-deuterated analog, with key fragments exhibiting mass shifts indicative of deuterium location (e.g., fragments containing the CD₃ or CD₂H groups) [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 3: Key Spectroscopic Signatures of rac-Tenofovir-d6
Technique | Key Signatures | Interpretation |
---|---|---|
MS (ESI-, HR) | [M-H]⁻ at m/z 292.108 (Calc. for C₉H₈D₆N₅O₄P⁻) Molecular Weight: 293.116 Da Δm = +6 vs Tenofovir | Confirms molecular formula and successful incorporation of six deuterium atoms. |
¹H NMR | Absence of CH₃ signal (~δ 1.2 ppm, d) Altered -O-CH₂- signal (~δ 3.5-3.7 ppm, dd) Presence of H-2, H-8 (δ ~8.1-8.3), CH (δ ~4.0-4.2) | Confirms deuteration at methyl and specific methylene positions; core structure intact. |
¹³C NMR | Weak/absent signals for CD₃, CD₂H carbons Isotopic shift/quintet (CD₃) or triplet (CD₂H) for bonded carbons | Identifies deuterated carbon sites; coupling confirms covalent C-D bonds. |
³¹P NMR | Singlet ~δ 18-22 ppm | Confirms presence of phosphonic acid group, unaffected by deuteration. |
IR | Broad O-H stretch (~2500-3500 cm⁻¹) C-H/D stretches (~2100-2300 cm⁻¹ weak if C-D present) P=O (~1200-1300 cm⁻¹) Purine ring vibrations (~1500-1650 cm⁻¹) | Supports functional groups; altered C-H region consistent with deuteration. |
Table 4: Synonyms of rac-Tenofovir-d6
Synonym |
---|
rac Tenofovir-d6 |
(Rac)-Tenofovir-d6 |
PMPA-d6 |
rac-GS-1278-d6 |
rac-Tenefovir-d6 |
9-(2-PhosphonoMethoxypropyl)adenine-d6 |
2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-d6-phosphonic Acid |
[2H6]-(±)-Tenofovir |
[2H6]- (±)-Tenofovir |
Tenofovir, racemic mixture (d6) |
Tenofovir-[d6], racemic mixture |
({[1-(6-amino-9H-purin-9-yl)(1,1,2,3,3,3-²H₆)propan-2-yl]oxy}methyl)phosphonic acid |
SGOIRFVFHAKUTI-CUYPRXAISA-N (InChIKey based) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9